![molecular formula C15H17NO3 B6664318 3-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664318.png)
3-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-(2-Azabicyclo[221]heptan-2-yl)-2-oxoethyl]benzoic acid is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid typically involves the construction of the 2-azabicyclo[2.2.1]heptane core followed by functionalization to introduce the benzoic acid moiety. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. The Diels-Alder cycloaddition reaction is a robust method for synthesizing the bicyclic core, followed by subsequent functionalization steps . This method is advantageous due to its efficiency and the ability to produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid has several applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A versatile synthetic building block with significant impact on medicinal chemistry.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with potential in drug discovery.
Uniqueness
3-[2-(2-Azabicyclo[221]heptan-2-yl)-2-oxoethyl]benzoic acid is unique due to its specific combination of a bicyclic structure with a benzoic acid moiety
Properties
IUPAC Name |
3-[2-(2-azabicyclo[2.2.1]heptan-2-yl)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(16-9-11-4-5-13(16)7-11)8-10-2-1-3-12(6-10)15(18)19/h1-3,6,11,13H,4-5,7-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXHHCDNABKXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CC3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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